

The Halichondrins: A Journey from Marine Sponge to Synthetic Anticancer Agent E7130

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: E7130

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of halichondrin, a potent class of marine-derived anticancer agents, and culminates in the development and synthesis of **E7130**, a fully synthetic and clinically promising analog. This document details the scientific journey from the initial discovery of halichondrin in sea sponges to the complex total synthesis of **E7130**, highlighting key chemical innovations and summarizing its biological mechanism of action.

The Dawn of Halichondrins: A Potent Discovery from the Sea

The story of halichondrins begins in 1986 when Japanese scientists Hirata and Uemura isolated Halichondrin B from the marine sponge *Halichondria okadai*.^{[1][2][3]} This complex polyether macrolide demonstrated remarkable anticancer activity in murine models, sparking significant interest in its therapeutic potential.^{[1][2][3]} However, the natural supply of halichondrin B was exceedingly scarce, a recurring challenge in the development of marine natural products.^[4] The intricate structure of halichondrin B, with its 32 chiral centers, presented a formidable challenge for chemical synthesis, making it nearly impossible to produce sufficient quantities for clinical evaluation.^{[1][3]} In other words, there are over 4.2

billion possible stereoisomers, making the precise replication of the natural molecule a monumental task.^{[1][3]}

The Synthetic Conquest: Kishi's Landmark Total Synthesis of Halichondrin B

A pivotal breakthrough occurred in 1992 when the laboratory of Yoshito Kishi at Harvard University achieved the first total synthesis of halichondrin B.^[5] This monumental achievement, requiring over 100 chemical reactions with an overall yield of less than 1%, was a landmark in the field of organic synthesis.^{[1][5]} Kishi's work not only confirmed the complex structure of halichondrin B but also opened the door for the synthesis of analogs that could potentially overcome the supply limitations and offer improved pharmacological properties.^[5] A key innovation in Kishi's approach was the use of the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium- and nickel-mediated coupling of an aldehyde with a vinyl or aryl halide, which proved crucial for forming key carbon-carbon bonds within the complex architecture of the molecule.^{[3][5][6]}

From Halichondrin B to Eribulin: A Simplified, Potent Analog

The successful total synthesis of halichondrin B paved the way for the development of structurally simplified analogs. This led to the creation of eribulin mesylate (E7389, Halaven®), a synthetic macrocyclic ketone analog of the halichondrin B "right half."^{[2][7][8]} Eribulin retains the potent anticancer activity of the parent compound by targeting microtubule dynamics, a critical component of cell division.^{[7][9][10]} It was approved by the U.S. Food and Drug Administration (FDA) in 2010 for the treatment of metastatic breast cancer.^{[2][11]} The development of eribulin demonstrated the feasibility of creating clinically viable anticancer drugs inspired by the complex architecture of natural products.

The Advent of E7130: A Fully Synthetic Halichondrin Molecule for the Clinic

Building on the decades of research in halichondrin chemistry, a collaboration between Kishi's group at Harvard University and the pharmaceutical company Eisai led to the development of **E7130**, a novel, fully synthetic halichondrin molecule.^{[12][13][14]} **E7130** is a testament to the

advancements in modern organic synthesis, addressing the long-standing supply issue that hampered the development of the natural product itself.[\[12\]](#)[\[13\]](#)

The Synthesis of **E7130**: A Gram-Scale Triumph

A significant milestone in the development of **E7130** was the successful gram-scale synthesis of the drug candidate. The joint Harvard-Eisai team produced 11.5 grams of **E7130** with a remarkable purity of over 99.8%, a feat achieved without the need for high-performance liquid chromatography (HPLC) purification.[\[1\]](#)[\[13\]](#)[\[14\]](#) This accomplishment was crucial for providing sufficient material for preclinical studies and for advancing **E7130** into Phase 1 clinical trials.[\[13\]](#)[\[14\]](#)

The synthesis of **E7130** is an intricate process involving 92 steps from commercially available starting materials.[\[15\]](#) A key strategic element of the synthesis is the convergent assembly of complex molecular fragments, a "right half" and a "left half," which are then coupled together in the later stages.[\[1\]](#)[\[16\]](#)[\[17\]](#) A critical reaction in the modern synthesis of halichondrin analogs, including **E7130**, is the Zr/Ni-mediated ketone coupling, which allows for the efficient formation of a key carbon-carbon bond to unite the two halves of the molecule.[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of **E7130** and related compounds.

Parameter	Value	Reference
Amount Synthesized	11.5 g	[1] [13] [14]
Purity	>99.8%	[1] [13] [14]
Number of Chiral Centers	31	[12]
Total Synthesis Steps	92	[15]

Table 1: **E7130** Synthesis and Physicochemical Properties

Xenograft Model	Treatment Dose (intravenous)	Observed Effect	Reference
MCF-7 (human breast cancer)	180 µg/kg	Reduction in tumor cellularity and increase in TUNEL-positive apoptotic cells.	[7] [19]
MDA-MB-231 (human breast cancer)	90 µg/kg	Significant antitumor activity.	[7]
OD-BRE-0438 (patient-derived breast cancer)	180 µg/kg	Reduction in tumor cellularity and increase in TUNEL-positive apoptotic cells.	[7] [19]
FaDu (human pharyngeal cancer)	120 µg/kg	Increased plasma levels of Collagen IV, indicating vascular remodeling.	[7]

Table 2: In Vivo Efficacy of **E7130** in Xenograft Models

Parameter	Dosing Regimen	Value	Reference
Maximum Tolerated Dose (MTD)	Day 1 of a 21-day cycle (Q3W)	480 µg/m ²	[20]
Maximum Tolerated Dose (MTD)	Days 1 and 15 of a 28-day cycle (Q2W)	300 µg/m ²	[20]
Most Common Treatment-Emergent Adverse Event (TEAE)	-	Leukopenia (78.6% of patients)	[20]
Recommended Phase 2 Dose	Q3W	480 µg/m ²	[20]

Table 3: Key Findings from the Phase 1 Clinical Trial of **E7130** in Patients with Advanced Solid Tumors

Experimental Protocols

While the complete, proprietary, step-by-step synthesis of **E7130** is not publicly available, this section outlines the methodologies for key experiments cited in the literature.

General Protocol for Tubulin Polymerization Assay

This assay is fundamental to determining the mechanism of action of halichondrin and its analogs as microtubule dynamics inhibitors.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

- Lyophilized tubulin (bovine brain, >99% pure)
- General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- Guanosine triphosphate (GTP) stock solution (10 mM)
- Glycerol
- Test compound (**E7130**) and vehicle control (e.g., DMSO)
- Temperature-controlled microplate reader

Procedure:

- Reagent Preparation:
 - Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

- Prepare a tubulin working solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
- Assay Setup:
 - Pre-warm a 96-well plate and the microplate reader to 37°C.
 - Add a small volume (e.g., 10 µL) of the test compound at various concentrations (or vehicle control) to the wells of the pre-warmed plate.
- Initiation and Measurement:
 - To initiate the polymerization reaction, add a larger volume (e.g., 90 µL) of the cold tubulin working solution to each well.
 - Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes at 37°C.[\[2\]](#)
[\[21\]](#)
- Data Analysis:
 - Plot absorbance versus time to generate polymerization curves.
 - Determine the maximum rate of polymerization (Vmax) and the plateau absorbance for each concentration.
 - Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Studies

Principle: To evaluate the antitumor efficacy of **E7130** in a living organism, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[\[22\]](#)

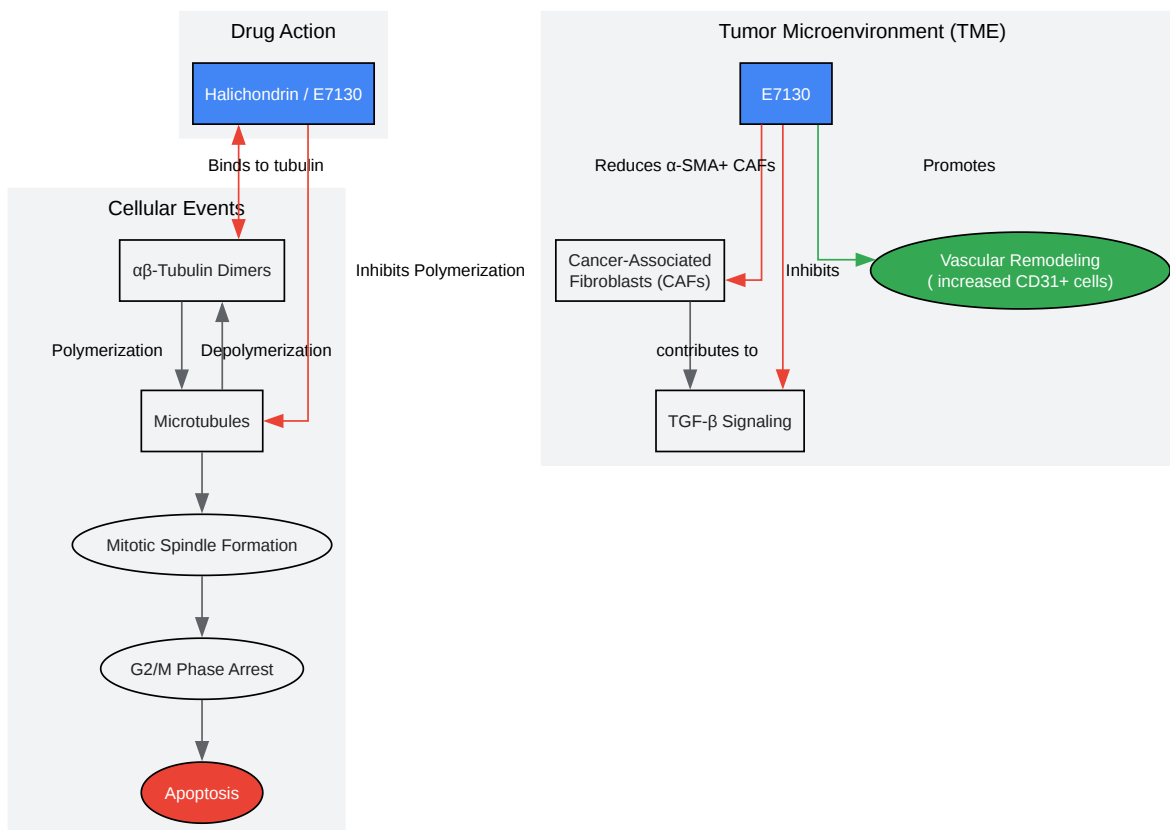
General Procedure:

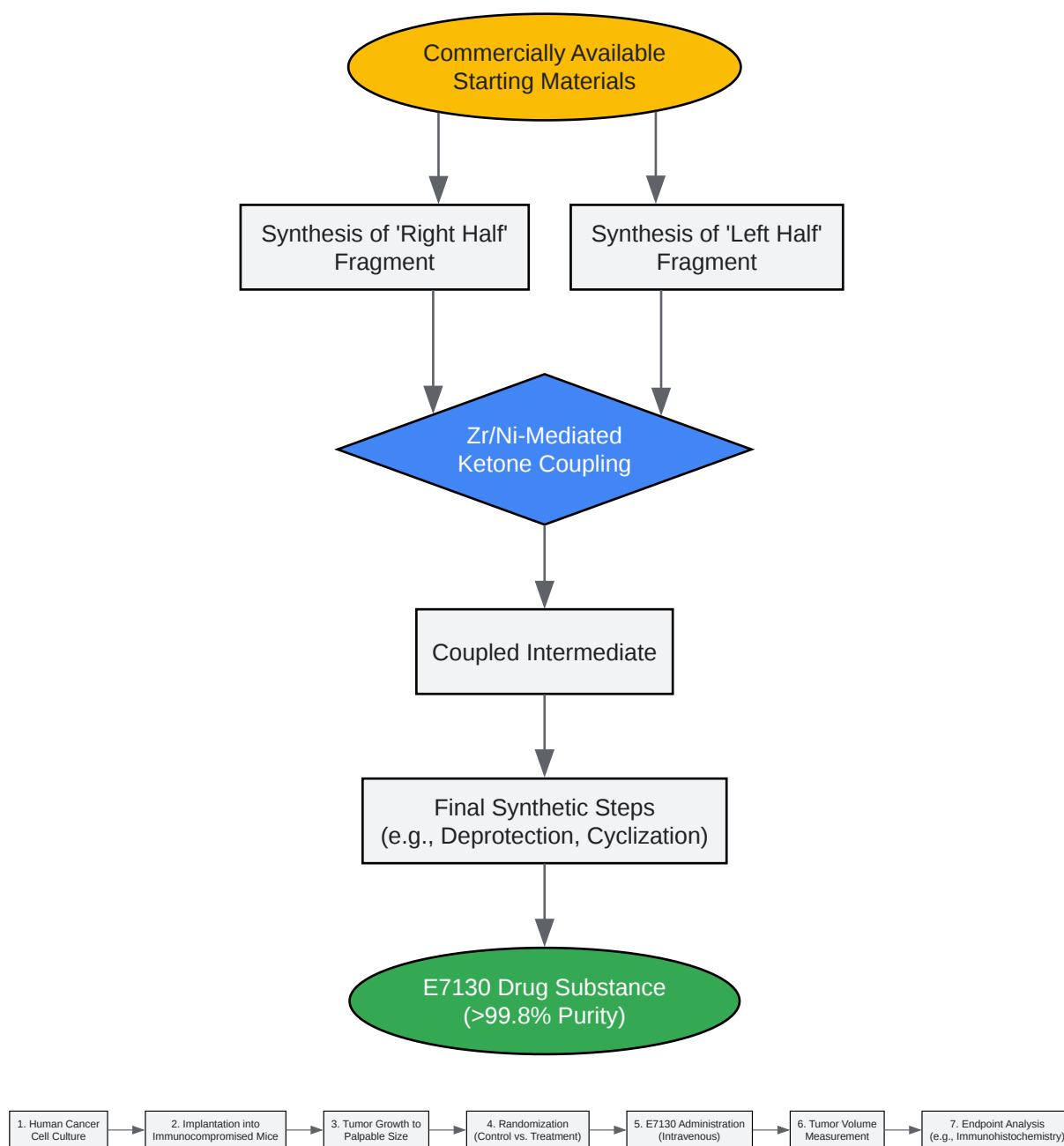
- Cell Culture and Implantation:

- Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured under standard conditions.
- A specific number of cells are suspended in an appropriate medium (e.g., Matrigel) and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Treatment:
 - Tumors are allowed to grow to a palpable size.
 - Mice are randomized into control and treatment groups.
 - **E7130** is administered intravenously at specified doses and schedules (e.g., 90 µg/kg on days 0 and 7).[\[7\]](#)
- Monitoring and Endpoint:
 - Tumor volume is measured regularly using calipers.
 - Animal body weight and general health are monitored.
 - At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for markers of apoptosis like TUNEL or proliferation like Ki67).[\[7\]](#)
[\[19\]](#)

Visualizing the Science: Diagrams and Workflows

Signaling Pathways and Experimental Logic





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- To cite this document: BenchChem. [The Halichondrins: A Journey from Marine Sponge to Synthetic Anticancer Agent E7130]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604388#the-history-of-halichondrin-and-the-synthesis-of-e7130]

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